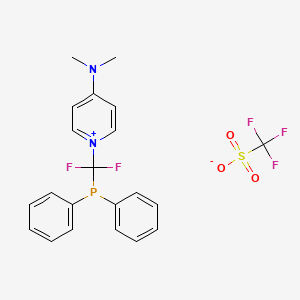
N-Methyl 4-Hydroxy Duloxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl 4-Hydroxy Duloxetine is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.44 g/mol . It is a derivative of Duloxetine, which is a well-known serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl 4-Hydroxy Duloxetine involves several steps. The tosylate is converted into a nitrile without loss of chirality, followed by further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Duloxetine hydrochloride. These methods involve the preparation of racemic condensed compounds, optical resolution, and purification steps . The process aims to achieve high chiral purity and yield while maintaining mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl 4-Hydroxy Duloxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the naphthyl ring, particularly at the 4-, 5-, or 6-positions.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as N-demethylation, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bis(trimethylsilyl)amide, sodium hydroxide, and various reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, such as glucuronide, sulfate, and O-methylated conjugation products .
Applications De Recherche Scientifique
N-Methyl 4-Hydroxy Duloxetine has several scientific research applications, including:
Mécanisme D'action
N-Methyl 4-Hydroxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It has a less potent effect on dopamine reuptake and does not significantly interact with other neurotransmitter receptors . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to the modulation of mood and pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methyl 4-Hydroxy Duloxetine include:
Duloxetine: The parent compound, used as a serotonin-norepinephrine reuptake inhibitor.
Fluoxetine: Another selective serotonin reuptake inhibitor used in the treatment of depression.
Nisoxetine: A norepinephrine reuptake inhibitor.
Uniqueness
This compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Duloxetine . These modifications can potentially lead to variations in its therapeutic effects and side effect profile .
Propriétés
Formule moléculaire |
C19H21NO2S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)12-11-18(19-8-5-13-23-19)22-17-10-9-16(21)14-6-3-4-7-15(14)17/h3-10,13,18,21H,11-12H2,1-2H3/t18-/m0/s1 |
Clé InChI |
SBXNRQCJTFEZJD-SFHVURJKSA-N |
SMILES isomérique |
CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
SMILES canonique |
CN(C)CCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


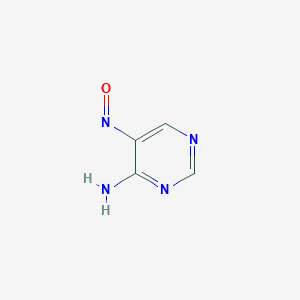
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
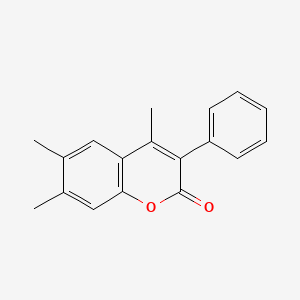

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

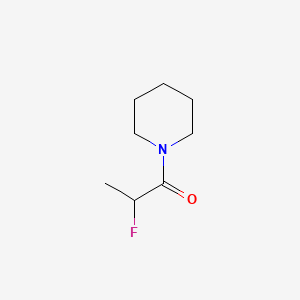
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
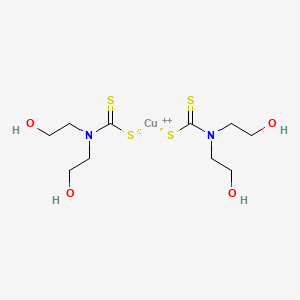
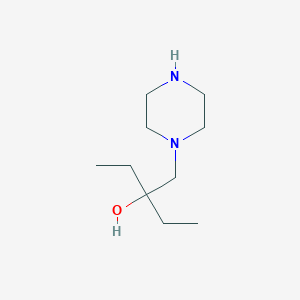

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)
![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)
